6-bromo-4,7-dichloro-1H-indazole
Description
Significance of Indazole Scaffolds in Chemical and Biological Research
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. sigmaaldrich.comresearchgate.net Although rare in nature, synthetic indazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties. sigmaaldrich.comresearchgate.netnih.gov The structural versatility of the indazole nucleus, with its multiple sites for substitution and its existence in different tautomeric forms (1H- and 2H-indazole), allows for fine-tuning of its physicochemical and pharmacological properties. sigmaaldrich.comresearchgate.net This has led to the development of several successful drugs, such as the anticancer agents Niraparib and Pazopanib, underscoring the therapeutic potential of this heterocyclic system. sigmaaldrich.com
Overview of Halogenated Heterocycles in Drug Discovery
The introduction of halogen atoms into heterocyclic scaffolds is a widely employed strategy in drug design. Halogens can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of halogens can lead to enhanced potency and selectivity. For instance, halogenated benzimidazoles and benzotriazoles have been identified as potent and selective inhibitors of protein kinase CK2. This highlights the critical role that halogenation plays in the development of targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4,7-dichloro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-4-1-5(9)3-2-11-12-7(3)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDHZVPZLHSQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)Cl)NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4,7 Dichloro 1h Indazole and Key Indazole Precursors
Strategies for Indazole Ring System Construction
The formation of the 1H-indazole core is a foundational aspect of the synthesis of 6-bromo-4,7-dichloro-1H-indazole. This can be achieved through various cyclization reactions, often starting from appropriately substituted benzene (B151609) derivatives.
Cyclization Reactions for 1H-Indazole Core Formation
A common and effective method for constructing the 1H-indazole ring is through the intramolecular cyclization of ortho-substituted aryl hydrazones. For instance, o-chlorobenzaldehydes can serve as starting materials for the synthesis of N-phenyl-1H-indazoles. nih.govbeilstein-journals.org The process typically involves the formation of an arylhydrazone intermediate, followed by a copper-catalyzed intramolecular N-arylation to yield the indazole ring system. nih.govbeilstein-journals.org While this method is often applied to o-bromo derivatives due to higher yields, the use of more accessible and less expensive o-chloroaryl aldehydes and ketones is also feasible with careful optimization of reaction conditions. nih.gov
Another powerful strategy involves the reductive cyclization of ortho-nitrobenzylidene compounds. For example, the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using a phosphine (B1218219) reagent like tri-n-butylphosphine, can afford a range of substituted 2H-indazoles in a one-pot synthesis. organic-chemistry.org This approach is notable for its mild conditions and the ability to tolerate diverse functional groups. organic-chemistry.org
Furthermore, electrochemical methods have emerged as a sustainable approach for indazole synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones provides a route to 1H-indazole derivatives under mild conditions, avoiding the need for expensive metal catalysts. rsc.org
A particularly relevant example for constructing a polysubstituted indazole is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline. This multi-step process involves bromination, a ring closure reaction, and a final deprotection step to yield the desired indazole. google.com This highlights a strategy where the indazole ring is formed from a pre-functionalized aniline (B41778) derivative.
Functionalization of the Indazole Nucleus Prior to Halogenation
In some synthetic strategies, the indazole core is first constructed and then subjected to further functionalization before the introduction of the final halogen atoms. This can be advantageous for directing the regioselectivity of the subsequent halogenation steps. For example, the introduction of a directing group at a specific position can influence where the incoming electrophiles (halogens) will add to the ring.
Regioselective Halogenation Approaches
The introduction of bromine and chlorine atoms at specific positions on the indazole ring is a critical challenge in the synthesis of this compound. The regioselectivity of these reactions is highly dependent on the reaction conditions and the existing substituents on the indazole core.
Bromination at the C6 Position
The regioselective bromination of an indazole ring can be influenced by the presence of other substituents. While direct bromination of the parent 1H-indazole can lead to a mixture of products, specific substitution patterns can direct the bromination to the desired C6 position. For instance, the synthesis of 6-bromo-1H-indazole itself is a known process, with the compound being commercially available. sigmaaldrich.com The challenge lies in introducing this bromine atom into a pre-chlorinated indazole or vice-versa.
Research on the bromination of substituted indazoles provides insights into controlling regioselectivity. For example, ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be effective for C3-bromination, highlighting that the choice of brominating agent and conditions is crucial for directing the position of bromination. rsc.orgnih.gov For achieving C6 bromination on a dichloro-indazole precursor, the electronic and steric effects of the existing chloro substituents would play a significant role.
Chlorination at the C4 and C7 Positions
The introduction of chlorine atoms at the C4 and C7 positions of a 6-bromo-1H-indazole precursor presents a significant synthetic hurdle. Direct chlorination of 6-bromo-1H-indazole would likely result in a mixture of isomers. A more controlled approach would involve starting with a precursor that already contains the desired chlorine atoms.
A highly relevant synthetic route is the preparation of 7-bromo-4-chloro-1H-indazol-3-amine from the inexpensive starting material 2,6-dichlorobenzonitrile. chemrxiv.orgnih.govsemanticscholar.org This synthesis involves a regioselective bromination of the dichlorobenzonitrile, followed by a heterocycle formation with hydrazine (B178648). chemrxiv.orgnih.govsemanticscholar.org This demonstrates a powerful strategy where the C4 and one of the chloro substituents are in place from the start, and the second halogen (bromine) is introduced regioselectively before the indazole ring is formed. This approach suggests that a similar strategy starting with a dichlorinated aniline or toluene (B28343) derivative could be employed to synthesize the target molecule.
Multi-step Synthetic Sequences
Based on the available literature, a plausible multi-step synthetic sequence for this compound would likely involve the formation of the indazole ring from a pre-halogenated benzene derivative. This strategy offers better control over the final substitution pattern.
One potential route could commence with a dichlorinated aniline derivative, such as 2,5-dichloroaniline. This starting material could then be subjected to a sequence of reactions to introduce the necessary functionalities for indazole ring formation, followed by a regioselective bromination at the C6 position.
Alternatively, a more robust strategy, drawing parallels from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, would be to start with a precursor that already contains the C4 and C7 chlorine atoms. A hypothetical, yet chemically sound, multi-step synthesis is outlined below:
Table 1: Proposed Multi-step Synthesis of this compound
| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale/Reference |
| 1 | Nitration | 2,5-Dichlorotoluene | HNO₃, H₂SO₄ | 2,5-Dichloro-4-nitrotoluene | Standard aromatic nitration. |
| 2 | Oxidation | 2,5-Dichloro-4-nitrotoluene | KMnO₄ or other strong oxidizing agent | 2,5-Dichloro-4-nitrobenzoic acid | Oxidation of the methyl group to a carboxylic acid. |
| 3 | Reduction | 2,5-Dichloro-4-nitrobenzoic acid | Fe, HCl or SnCl₂, HCl | 4-Amino-2,5-dichlorobenzoic acid | Reduction of the nitro group to an amine. |
| 4 | Diazotization and Cyclization | 4-Amino-2,5-dichlorobenzoic acid | NaNO₂, HCl; then SO₂ or other reducing agent | 4,7-Dichloro-1H-indazole | Formation of the indazole ring via diazotization of the aniline and subsequent intramolecular cyclization. |
| 5 | Bromination | 4,7-Dichloro-1H-indazole | N-Bromosuccinimide (NBS), solvent | This compound | Regioselective bromination at the C6 position, which is activated by the electron-donating nature of the pyrazole (B372694) ring and influenced by the existing chloro substituents. The regioselectivity would need to be confirmed experimentally. |
This proposed pathway leverages established organic reactions and draws parallels from the synthesis of similarly substituted indazoles. The final bromination step's regioselectivity would be a critical factor to control, potentially influenced by the choice of brominating agent and reaction conditions.
Synthesis of Key Halogenated Indazole Intermediates
The construction of the target molecule logically proceeds through the synthesis of a di-halogenated indazole precursor, such as 4,7-dichloro-1H-indazole. A common strategy for forming the indazole ring is the cyclization of appropriately substituted anilines. For instance, the synthesis of 4-chloro-1H-indazole has been achieved starting from 3-chloro-2-methylaniline (B42847) via diazotization followed by intramolecular cyclization. tandfonline.com
A highly relevant synthetic approach is demonstrated in the preparation of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir. semanticscholar.orgchemrxiv.org This synthesis begins with the inexpensive starting material 2,6-dichlorobenzonitrile. semanticscholar.org This precursor undergoes regioselective bromination followed by cyclization with hydrazine to form the di-halogenated indazole ring system. semanticscholar.orgchemrxiv.org This highlights a viable strategy where a commercially available dichlorinated aromatic compound is used as a scaffold.
Similarly, the synthesis of a 4,7-dichloro-1H-indazole intermediate would likely start from a corresponding dichlorinated precursor, such as 2,5-dichloroaniline. Standard indazole synthesis protocols, like the Davis-Beirut reaction or diazotization-cyclization sequences, could then be employed to construct the bicyclic indazole core, yielding the key 4,7-dichloro-1H-indazole intermediate ready for subsequent halogenation.
Sequential Introduction of Halogen Substituents
With a di-halogenated indazole intermediate like 4,7-dichloro-1H-indazole in hand, the next step is the selective introduction of the bromine atom at the C6 position. Direct C-H halogenation of the indazole ring is a well-established method. rsc.org Metal-free halogenation conditions using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, are particularly effective. rsc.org
The regioselectivity of these reactions can be finely tuned by adjusting the reaction conditions. rsc.org For the synthesis of this compound, the bromination of 4,7-dichloro-1H-indazole would be carried out. Research on the halogenation of 2-substituted indazoles has shown that poly-halogenated products can be achieved in moderate to excellent yields. rsc.org For example, di-halogenated indazoles have been prepared with yields ranging from 64-70%. rsc.org The process can even be extended to create hetero-halogenated indazoles through a one-pot, two-step method involving sequential bromination and chlorination, or vice-versa. rsc.org
In a practical example involving a related precursor, the bromination of 4-chloro-1H-indazol-3-amine with NBS was investigated. semanticscholar.org This reaction demonstrated that direct bromination is a feasible strategy, although regioselectivity can be a challenge, sometimes yielding undesired isomers. semanticscholar.org Therefore, careful optimization of reagents and conditions is crucial to ensure the selective formation of the desired 6-bromo regioisomer.
Table 1: Examples of Metal-Free Halogenation of Indazoles
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenyl-2H-indazole | NBS (1.0 equiv) | EtOH | 50 °C, 2.0 h | 3-Bromo-2-phenyl-2H-indazole | 95% | rsc.org |
| 2-Phenyl-2H-indazole | NCS (1.0 equiv) | EtOH | 50 °C, 2.0 h | 3-Chloro-2-phenyl-2H-indazole | 93% | rsc.org |
| 3-Bromo-2-phenyl-2H-indazole | NCS (1.2 equiv) | MeCN | 50 °C, 8.0 h | 3-Bromo-7-chloro-2-phenyl-2H-indazole | 68% | rsc.org |
| 3-Chloro-2-phenyl-2H-indazole | NBS (1.2 equiv) | MeCN | 50 °C, 8.0 h | 3-Chloro-7-bromo-2-phenyl-2H-indazole | 74% | rsc.org |
| 4-Chloro-1H-indazol-3-amine | NBS | Various | Various | 5-Bromo-4-chloro-1H-indazol-3-amine (major) | N/A | semanticscholar.org |
Palladium-Catalyzed Cross-Coupling Reactions in Indazole Synthesis
Polyhalogenated indazoles such as this compound are highly valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.cn The differential reactivity of the halogen substituents (C-Br vs. C-Cl) can be exploited to achieve sequential and site-selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds in standard palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov
This reactivity difference allows for the selective coupling at the C6-bromo position while leaving the C4 and C7 chloro substituents intact for potential subsequent transformations. For example, a Suzuki-Miyaura coupling using an arylboronic acid could be performed selectively at the C6 position of this compound. The resulting 6-aryl-4,7-dichloro-1H-indazole could then undergo a second coupling reaction at one of the less reactive chloro positions under more forcing conditions.
The development of specialized ligand systems has enabled cross-coupling reactions even at traditionally less reactive C-Cl bonds. nih.govrsc.org Studies on di- and tri-chloroheteroarenes have demonstrated that selectivity can be controlled by the choice of ligand, catalyst, and reaction conditions, sometimes leading to unconventional site-selectivity. nih.govnih.gov This opens up a wide range of possibilities for creating diverse libraries of complex, functionalized indazoles from a single polyhalogenated precursor.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Halogenated Heterocycles
| Substrate | Coupling Partner | Catalyst / Ligand | Reaction Type | Product Feature | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | Suzuki-Miyaura | Selective C4-arylation | nih.gov |
| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Selective C4-arylation | nih.gov |
| 2-Bromoarylcarbonyls | N-Acyl-N'-substituted hydrazines | CuI / 4-hydroxy-L-proline | C-N Coupling | Formation of 1-aryl-1H-indazoles | organic-chemistry.org |
| Aryl Halides | Terminal Alkynes | Palladium Complex | Sonogashira | C-C bond formation | sigmaaldrich.cn |
Purification and Characterization Methodologies
The successful synthesis of this compound requires robust methods for its purification and structural confirmation. Following the synthetic steps, the crude product is typically isolated and then purified using standard laboratory techniques.
Purification:
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For related halogenated indazoles, solvent systems like THF/water or methanol (B129727) have been used effectively. tandfonline.comresearchgate.net
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is used to separate the desired product from impurities and regioisomers. acs.org In some large-scale preparations of related compounds, processes have been optimized to avoid the need for chromatography. semanticscholar.orgchemrxiv.org
Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual reagents and soluble impurities. semanticscholar.orgchemicalbook.com
Characterization: The structure and purity of the final compound are confirmed through a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. researchgate.netacs.org
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indazole ring. researchgate.netacs.org
Melting Point (mp): The melting point is a key physical property that indicates the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound. tandfonline.comacs.org
Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated values to confirm the molecular formula. tandfonline.com
Chemical Reactivity and Derivatization of 6 Bromo 4,7 Dichloro 1h Indazole
Reactivity of Halogen Substituents in Indazole Systems
The benzene (B151609) portion of the 6-bromo-4,7-dichloro-1H-indazole ring is heavily halogenated, which significantly influences its reactivity. The electronic properties of the indazole nucleus, combined with the presence of three halogen atoms, create a substrate with distinct sites for selective chemical modification.
The chlorine atoms at the C4 and C7 positions of the indazole ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrazole (B372694) ring system activates the attached benzene ring towards attack by nucleophiles. This effect is further enhanced by the presence of the other halogen substituents.
In SNAr reactions, a potent nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and it is favored by the presence of electron-withdrawing groups that can delocalize the negative charge.
For instance, the synthesis of amino-indazoles can be achieved through the reaction of halo-substituted benzonitriles with hydrazine (B178648). semanticscholar.org In a related transformation, it has been shown that a chlorine atom on a substituted benzonitrile (B105546) can be displaced by hydrazine to form a 3-aminoindazole derivative. semanticscholar.orgchemrxiv.org This suggests that the chlorine atoms at C4 and C7 of this compound could be selectively replaced by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a library of new derivatives. The regioselectivity of such substitutions would be influenced by the electronic environment and steric hindrance around each chlorine atom.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling cycles like the Suzuki-Miyaura reaction.
This reactivity difference enables the selective coupling of an aryl or other organic group at the C6 position while leaving the C4 and C7 chloro-substituents intact for subsequent transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this purpose. nih.govnih.gov By carefully selecting the palladium catalyst, ligand, base, and solvent, high yields of the C6-arylated product can be achieved. mdpi.com
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Halo-Indazoles
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ | nih.govmdpi.com |
| Base | K₂CO₃ or K₃PO₄ | nih.govmdpi.com |
| Solvent | 1,4-Dioxane/Water or Toluene (B28343)/Water/Ethanol | nih.govmdpi.com |
| Boron Source | Arylboronic acids | nih.govnih.gov |
Following the initial coupling at the C6 position, the less reactive chlorine atoms at C4 and C7 can be targeted for further cross-coupling reactions, often by employing more forcing reaction conditions or more active catalyst systems. This stepwise approach allows for the controlled and regioselective synthesis of complex, multi-substituted indazole derivatives.
Functionalization of the 1H-Indazole Nitrogen Atom (N1)
The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can be readily functionalized, most commonly through alkylation or arylation reactions. Direct alkylation of 1H-indazoles can, however, lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a key synthetic challenge. nih.gov
The regiochemical outcome of N-alkylation is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substitution pattern on the indazole ring itself. nih.gov For instance, the use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) is known to favor the formation of the N1-alkylated product. nih.gov This is attributed to the formation of the sodium salt of the indazole, where the sodium cation may coordinate with the N2 nitrogen, sterically hindering attack at this position and directing the electrophile to N1.
A practical example of N1 functionalization is the reaction of 6-bromo-1H-indazole with propargyl bromide in the presence of a base to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This N1-propargylated derivative serves as a key intermediate for the synthesis of more complex molecules. This method can be applied to this compound to introduce a variety of functional groups at the N1 position, providing a handle for further derivatization.
Modifications at Unsubstituted Positions of the Indazole Ring
In this compound, the carbon atoms at positions C4, C6, and C7 are substituted with halogens. This leaves the C3 and C5 positions as sites for potential functionalization. The C3 position, being part of the pyrazole ring, exhibits distinct reactivity.
One common strategy for functionalizing the C3 position of an indazole is through an initial halogenation, typically iodination, followed by a palladium-catalyzed cross-coupling reaction. mdpi.comresearchgate.net For example, 1H-indazole can be iodinated at the C3 position using iodine and a base, and the resulting 3-iodo-1H-indazole can then undergo Suzuki-Miyaura coupling with various organoboronic acids. mdpi.com This two-step sequence allows for the introduction of a wide range of aryl and other substituents at the C3 position.
Alternatively, direct C-H activation provides a more atom-economical approach to functionalize these positions. Transition metal catalysts, such as those based on rhodium, can facilitate the direct coupling of the C-H bond at the C3 or other positions with various reaction partners. nih.gov While specific examples for this compound are not prevalent, the principles of C-H activation on related heterocyclic systems suggest that this is a viable strategy for its further derivatization.
Formation of Conjugates and Hybrid Molecules with this compound Scaffold
The functional handles present on the this compound scaffold make it an excellent building block for the synthesis of larger, more complex molecules, often referred to as conjugates or hybrid molecules. These molecules are of significant interest in medicinal chemistry, where the combination of different pharmacophores can lead to enhanced biological activity or novel mechanisms of action.
A prominent example of this is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing conjugates. As mentioned, the N1 position of a bromo-indazole can be functionalized with a propargyl group. researchgate.net This terminal alkyne can then react with a wide variety of organic azides to form a stable 1,2,3-triazole ring, effectively linking the indazole scaffold to another molecule of interest. This approach has been used to synthesize a series of novel 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole. researchgate.net
Furthermore, the amino group, which can be introduced at the C4 or C7 position via nucleophilic aromatic substitution, can serve as a point of attachment for creating amide or sulfonamide conjugates. Similarly, aryl groups introduced via Suzuki-Miyaura coupling can carry additional functional groups that allow for further conjugation. For instance, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized and evaluated for their biological activities, demonstrating the utility of the indazole core in constructing complex bioactive molecules. nih.gov
Table 2: Examples of Conjugate and Hybrid Molecule Synthesis from Indazole Scaffolds
| Indazole Starting Material | Reaction Type | Resulting Hybrid/Conjugate | Reference |
|---|---|---|---|
| 6-Bromo-1-(prop-2-yn-1-yl)-1H-indazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,2,3-Triazole-linked indazole conjugates | researchgate.net |
| 1,3-Dimethyl-1H-indazol-6-amine | Amide or Sulfonamide Coupling | N-Acyl or N-Sulfonyl indazole derivatives | nih.gov |
| 6-Bromo-4-chloro-1H-indazole | Suzuki Coupling & further modification | Bi-aryl indazole derivatives | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 6 Bromo 4,7 Dichloro 1h Indazole Derivatives
Positional Effects of Halogen Substituents on Biological Activity
The nature and position of halogen substituents on the indazole ring are critical determinants of biological activity. Halogens modify the electronic properties of the aromatic system and can form specific halogen bonds with biological targets, influencing binding affinity and selectivity.
Structure-activity relationship analyses of various 1H-indazole derivatives have demonstrated that substituent groups at both the 4- and 6-positions play a crucial role in modulating inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov For instance, in a series of 1H-indazole derivatives developed as IDO1 inhibitors, the presence of substituents at these positions was found to be essential for potent activity. nih.gov
While direct studies on the 4,7-dichloro arrangement are scarce, research on other halogenated heterocycles provides analogous insights. For example, studies on organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands revealed that systematically varying the halide substitution pattern had a minor, but measurable, impact on cytotoxicity. acs.org The nature of the halogen can also affect hydrophobicity and self-assembly properties, which in turn correlates with biological effects. nih.gov In peptoids, for example, antimicrobial activity was shown to increase from fluorine to iodine, indicating that the size and polarizability of the halogen are significant factors. nih.gov
In a series of HIF-1α inhibitors, a fluoro-substituent at the R2 position of a related scaffold exhibited better inhibitory activity (IC₅₀ = 1.58 μM) compared to bromo- or chloro-substituted derivatives. nih.gov This highlights that the specific halogen and its position relative to other functional groups are key to optimizing biological response. The introduction of chlorine and bromine atoms can also lead to a pronounced increase in antimicrobial activity against certain bacterial strains. nih.gov
Impact of Substituents at the C3 Position
The C3 position of the indazole scaffold is a common site for modification to alter biological activity and target specificity. Introducing diverse substituents at this position can significantly impact potency.
For a series of 1H-indazoles designed as IDO1 enzyme inhibitors, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. nih.gov Two such derivatives demonstrated potent inhibition with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov This suggests that the C3 substituent is pivotal for interaction with the enzyme's active site. nih.gov
In another example, the functionalization of the C3 position of an indazole derivative with a 1-naphthylamino group greatly decreased the half-inhibitory concentration (IC₅₀) for the ULK1 kinase, indicating a direct influence on the inhibitor's conformation and binding efficiency. researchgate.net The synthesis of compounds like (E)-6-bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole, where a large, substituted styryl group is attached at C3, underscores the feasibility of introducing complex moieties at this position to probe SAR. nih.gov
The nature of the group at C3 can also determine the mechanism of action. For instance, in a series of EGFR inhibitors, systematic optimization at the C3 position of the 1H-indazole scaffold led to the identification of a compound with high activity against a drug-resistant mutant form of the enzyme (IC₅₀ = 0.07 μM). nih.gov
Table 1: Effect of C3 Substituents on Biological Activity
| Compound Series | C3 Substituent | Target | Activity (IC₅₀) |
|---|---|---|---|
| 1H-Indazole Derivatives nih.gov | Substituted Carbohydrazide | IDO1 | 720 nM |
| 1H-Indazole Derivatives nih.gov | Substituted Carbohydrazide | IDO1 | 770 nM |
This table is interactive. Sort by clicking column headers.
Influence of Substituents on the N1 Nitrogen
In studies of YC-1 analogues, which are activators of soluble guanylyl cyclase, modifications at the N1 position significantly affected activity. nih.gov Attaching a benzyl (B1604629) group with fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in derivatives with enhanced inhibitory activity (IC₅₀ = 4.9 μM and 8.7 μM, respectively). nih.gov In contrast, moving these substituents to the meta or para positions diminished the activity. nih.gov This indicates a stringent steric and electronic requirement for the N1-substituent.
Furthermore, replacing an ethyl group with a cyclobutyl group at the N1 position in a different series of indazole-based compounds led to enhanced potency. nih.gov This suggests that the size and conformation of the N1-alkyl group are important for optimal interactions with the target protein. The synthesis of 1,2,3-triazole derivatives tethered to the N1 position of 6-bromo-1H-indazole further illustrates the diverse range of substituents that can be explored at this site to develop new therapeutic agents. researchgate.net
Table 2: Influence of N1-Substituents on YC-1 Analogue Activity
| Compound | N1-Substituent | Position on Benzene Ring | Activity (IC₅₀) |
|---|---|---|---|
| 26a nih.gov | Fluoro | ortho | 4.9 µM |
| 26e nih.gov | Cyano | ortho | 8.7 µM |
| 26b nih.gov | Fluoro | meta | 10 µM |
| 26c nih.gov | Fluoro | para | 19 µM |
This table is interactive. Sort by clicking column headers.
Role of Peripheral Modifications on Ligand-Receptor Interactions
Peripheral modifications, which are changes to the substituent groups rather than the core scaffold, are essential for fine-tuning ligand-receptor interactions. These modifications can affect hydrogen bonding, hydrophobic interactions, and electrostatic interactions that govern binding affinity and selectivity.
In the development of glucagon (B607659) receptor antagonists, scaffold hopping from known leads to novel indazole derivatives, followed by optimization of peripheral groups, led to potent compounds with excellent pharmacokinetic properties. researchgate.net Non-covalent interactions, such as π-π stacking and hydrogen bonds, involving these peripheral groups are critical for stabilizing the ligand within the receptor's binding site. researchgate.net
Computational studies on dimeric indazoles as potential VEGFR2 kinase ligands have shown that specific interactions between peripheral parts of the ligands and amino acid residues like Thr916 and Glu917 are crucial. nih.gov For example, indazole derivatives formed interactions with these residues with energies around -7 kcal/mol and -9 kcal/mol, respectively. nih.gov The analysis also revealed that modifications leading to more polar interactions with residues like Phe918 were favorable. nih.gov Selective modulation of peripheral cannabinoid receptors has also been achieved by designing indazole derivatives with specific side chains to control properties like partial agonism. researchgate.net
Conformational Analysis and SAR Implications
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps to understand how different substituents influence the preferred shape of the molecule and, consequently, its ability to fit into a receptor's binding pocket.
For some indazole derivatives, the bioisosteric replacement of a rigid amide linker with a more flexible triazole ring was explored. nih.gov While this modification was intended to extend conformational flexibility, it did not lead to an improvement in the desired biological activity, indicating that a certain degree of rigidity can be beneficial. nih.gov
In another study, the binding mode of the indazole compound MRL-871 to the PPARγ nuclear receptor was elucidated through X-ray crystallography. tue.nl This revealed that the compound adopts a unique set of interactions within the ligand-binding pocket, located between helices 3, 5, 7, and 11, and forms a key hydrogen bond with Ser370. tue.nl This specific binding conformation results in high affinity but only partial agonism. tue.nl Such structural insights are invaluable for rationally designing next-generation compounds with tailored activity profiles. The nonplanar conformation of related heterocyclic systems has also been shown to enable favorable spatial orientation of substituents, leading to improved potency. acs.org
Computational Chemistry and Theoretical Investigations of 6 Bromo 4,7 Dichloro 1h Indazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. These methods, rooted in quantum mechanics, can elucidate properties that are difficult or impossible to measure experimentally. For 6-bromo-4,7-dichloro-1H-indazole, such calculations would reveal its fundamental electronic characteristics, reactivity, and the nature of its chemical bonds.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
An MEP map of this compound would reveal its electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule might interact with other molecules, including biological targets like proteins or DNA. For instance, regions of negative potential near the nitrogen atoms of the indazole ring would be expected, highlighting their role as potential hydrogen bond acceptors. Specific MEP analysis for this compound is not found in the reviewed literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the energetic significance of these interactions through second-order perturbation theory. These donor-acceptor interactions, or delocalizations, are key to understanding phenomena such as hyperconjugation and resonance.
For this compound, NBO analysis would clarify the nature of its intramolecular bonding, including the hybridization of its atoms and the stability conferred by electron delocalization from lone pairs into antibonding orbitals. This level of detail is crucial for a comprehensive understanding of its structural stability and electronic properties. However, no specific NBO analysis for this compound has been reported in the available scientific literature.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to identify the most stable binding conformation, which is typically the one with the lowest binding energy. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for hypothesizing the molecular basis of a ligand's activity.
In the context of this compound, docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. The simulation would place the indazole derivative into the active site of a protein and calculate a "docking score," an estimation of the binding free energy. The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. Despite the utility of this method, specific molecular docking studies featuring this compound are not present in the current body of literature.
The following table illustrates the type of data that a molecular docking study would yield.
| Protein Target | Illustrative Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| Protein Kinase A | -8.5 | Lys72, Glu170, Val123 |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |
| Heat Shock Protein 90 | -9.1 | Asp93, Leu107, Phe138 |
Note: The data in this table is hypothetical and serves only to demonstrate the output of a molecular docking simulation. It does not reflect experimental or calculated results for this compound.
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational flexibility of the ligand and the receptor, providing a more realistic representation of the binding event and the stability of the complex in a simulated physiological environment.
An MD simulation of the this compound-protein complex (derived from docking) would assess the stability of the predicted binding pose over a set period (nanoseconds to microseconds). Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to evaluate the stability of the complex and the flexibility of its components. Such simulations are crucial for validating docking results and gaining deeper insights into the dynamics of the interaction. At present, there are no published molecular dynamics studies specifically involving this compound.
Theoretical Studies on Reaction Mechanisms Involving this compound
Theoretical studies can be employed to elucidate the mechanisms of chemical reactions, providing a detailed understanding of the transformation from reactants to products. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive energy profile for a proposed reaction pathway can be constructed. This helps in determining the feasibility of a reaction and identifying the rate-determining step.
For this compound, theoretical studies could investigate its synthesis or its reactions with other molecules. For example, density functional theory (DFT) calculations could model the step-by-step mechanism of its formation, helping to optimize reaction conditions for improved yield and purity. Such studies provide a theoretical framework that complements experimental work, but no specific mechanistic studies for reactions involving this compound are currently available.
Halogen Bonding Interactions and their Computational Assessment
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In the context of this compound, the bromine and chlorine atoms can all potentially participate in halogen bonds. The strength and nature of these interactions are influenced by the electronic environment of the halogen atom and the nature of the interacting partner. Computational chemistry provides powerful tools to investigate and quantify these interactions.
Theoretical Framework and Computational Methods
The assessment of halogen bonding typically employs a range of computational methods to elucidate interaction energies, geometries, and the underlying electronic features. While no specific data exists for this compound, studies on analogous halogenated heterocyclic compounds utilize the following approaches nih.gov:
Quantum Mechanical Calculations: High-level quantum mechanical calculations are essential for accurately describing the subtle nature of halogen bonds.
Møller–Plesset perturbation theory (MP2): This method is often used to calculate interaction energies with good accuracy as it accounts for electron correlation.
Density Functional Theory (DFT): DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3), are widely used to balance computational cost and accuracy for larger systems.
Basis Sets: The choice of basis set is crucial. For halogenated compounds, basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) are necessary to accurately model the electron distribution around the halogen atoms.
Analysis of Electron Density:
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize chemical bonds, including non-covalent interactions like halogen bonds, by analyzing the topology of the electron density. The presence of a bond critical point (BCP) between the halogen and the interacting atom is a key indicator of an interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the donor-acceptor nature of the halogen bond by examining orbital interactions.
Visualization of Interactions:
Molecular Electrostatic Potential (MEP): MEP surfaces are used to visualize the electrophilic and nucleophilic regions of a molecule. A positive region (the σ-hole) on the halogen atom is characteristic of its ability to form a halogen bond.
Reduced Density Gradient (RDG) Analysis: This method allows for the visualization of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen or halogen bonds.
Anticipated Halogen Bonding in this compound
Based on the structure of this compound, several types of halogen bonds could be computationally investigated:
Intermolecular Halogen Bonds: In a condensed phase, such as a crystal lattice, intermolecular halogen bonds would be expected to play a significant role in the supramolecular assembly. These could involve:
Halogen···N interactions, where the halogen atoms on one molecule interact with the nitrogen atoms of the pyrazole (B372694) ring of a neighboring molecule.
Halogen···Halogen interactions (e.g., Br···Cl, Cl···Cl, Br···Br), which can be categorized as Type I or Type II depending on the geometry of the interaction.
Hypothetical Computational Data
If a computational study were to be performed on a dimer of this compound, one might expect to generate data similar to that presented in the hypothetical table below. This table illustrates the kind of results that would be obtained from MP2 and DFT calculations, along with QTAIM parameters, to characterize the halogen bonding interactions.
| Interaction Type | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) - MP2 | Interaction Energy (kcal/mol) - B3LYP-D3 | Electron Density at BCP (ρ) | Laplacian of Electron Density at BCP (∇²ρ) |
| C-Br···N | 2.90 | 170.5 | -3.5 | -3.2 | 0.015 | 0.045 |
| C-Cl···N | 3.05 | 168.2 | -2.8 | -2.5 | 0.012 | 0.038 |
| C-Br···Cl-C | 3.40 | 155.0 | -1.5 | -1.3 | 0.008 | 0.025 |
Note: The data in this table is purely hypothetical and is intended to illustrate the outputs of a computational study. It is not based on actual experimental or calculated results for this compound.
Applications of 6 Bromo 4,7 Dichloro 1h Indazole As a Core Scaffold in Medicinal Chemistry Research
Indazole Derivatives as Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore for the design of kinase inhibitors. bldpharm.com Several approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core. researchgate.net The strategic placement of substituents on the indazole ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases, leading to potent and selective inhibition.
The presence of halogen atoms, such as bromine and chlorine, in the structure of 6-bromo-4,7-dichloro-1H-indazole can be advantageous for kinase inhibition. These halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for the target kinase. Research on related halogenated indazoles has demonstrated their potential as kinase inhibitors. For instance, derivatives of 6-bromo-1H-indazole have been investigated for their inhibitory activity against various kinases. rsc.org The synthesis of various substituted indazoles has been a focus of medicinal chemists to explore their potential as specific kinase inhibitors, including tyrosine kinases and serine/threonine kinases. researchgate.net
Indazole Derivatives in Anticancer Research
The development of indazole-based compounds as anticancer agents is a significant area of research. researchgate.net Their mechanisms of action are diverse and include the inhibition of kinases involved in cancer cell proliferation and survival, as well as the induction of apoptosis. researchgate.net The substitution pattern on the indazole ring is critical for determining the specific anticancer activity and the molecular targets.
Derivatives of 6-bromo-1H-indazole have shown promising anticancer activity. researchgate.net For example, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net The introduction of different aryl or heterocyclic groups at various positions of the indazole ring can lead to compounds with potent antiproliferative activity.
The this compound scaffold could serve as a valuable starting material for the synthesis of new anticancer agents. The bromine at the 6-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. rsc.org The chlorine atoms at positions 4 and 7 can also influence the biological activity, potentially through steric or electronic effects, or by providing additional points for interaction with biological targets.
Applications in Antimicrobial and Antifungal Research
The emergence of drug-resistant microbial and fungal infections necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. researchgate.net
Halogenated indazoles, in particular, have demonstrated significant antimicrobial potential. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, halogens can participate in interactions with essential microbial enzymes or proteins, leading to the inhibition of microbial growth. A study on 1,2,3-triazole analogues bearing a 6-bromo-1H-indazole moiety showed that several of the synthesized compounds exhibited moderate to good inhibition against various bacterial and fungal strains. researchgate.net These derivatives were synthesized via a 1,3-dipolar cycloaddition reaction, highlighting a versatile method for functionalizing the indazole core. researchgate.net
The this compound scaffold, with its multiple halogen substitutions, is a prime candidate for the development of new antimicrobial and antifungal agents. The bromine at the 6-position can be functionalized to introduce moieties known to enhance antimicrobial activity, while the dichlorinated ring system provides a robust and potentially bioactive core.
Investigation in Anti-inflammatory and Anti-neurodegenerative Research
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity. chemrxiv.org For instance, the commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains an indazole structure. The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and cytokines. chemrxiv.org
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the inhibition of certain kinases by indazole derivatives has shown therapeutic potential. For example, some indazole derivatives have been found to inhibit tau hyperphosphorylation, a key event in the pathology of Alzheimer's disease. researchgate.net
The this compound scaffold could be utilized to develop novel anti-inflammatory and anti-neurodegenerative agents. The halogen atoms can modulate the physicochemical properties of the derivatives, influencing their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. By analogy with other halogenated indazoles, derivatives of this compound could be designed to target specific enzymes or receptors involved in inflammatory and neurodegenerative pathways. A computational study on 1H-indazole analogs as anti-inflammatory agents showed that compounds with a difluorophenyl group exhibited significant binding to the COX-2 enzyme. google.com
Development of Chemical Probes and Tool Compounds
Chemical probes are essential tools for studying biological processes and validating new drug targets. These molecules are designed to interact specifically with a particular protein or enzyme, allowing researchers to investigate its function in a cellular or in vivo context. The indazole scaffold, with its versatile chemistry and proven biological activity, is an excellent starting point for the development of chemical probes.
The this compound core can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin, through reactions at the bromine position. This would enable the visualization and pull-down of the target protein, facilitating its identification and characterization. For example, an indazole-fused rhodamine dye has been developed as a fluorescent probe for mercury ions, demonstrating the utility of the indazole scaffold in probe design.
Furthermore, the development of potent and selective inhibitors based on the this compound scaffold can provide valuable tool compounds for target validation studies. These tool compounds can be used to probe the physiological and pathological roles of specific enzymes or receptors, paving the way for the development of new therapeutic strategies.
Future Research Directions and Unexplored Potential
Novel Synthetic Routes for Enhanced Scalability and Sustainability
The generation of complex molecules like 6-bromo-4,7-dichloro-1H-indazole necessitates efficient and robust synthetic methodologies. Future research will likely focus on moving beyond traditional, often harsh, multi-step syntheses towards more scalable and sustainable approaches.
Key areas of development include:
Metal-Free Halogenation: Recent advancements have demonstrated the potential for metal-free, regioselective halogenation of 2H-indazoles, which could be adapted for the synthesis of polyhalogenated 1H-indazoles. rsc.org Such methods reduce the reliance on potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the functionalization of indazole rings. rasayanjournal.co.in Applying microwave-assisted protocols, including C-H bond amination and cross-coupling reactions, could offer a rapid and efficient pathway to synthesize this compound and its derivatives. rasayanjournal.co.inscispace.com
Flow Chemistry: Continuous flow manufacturing offers superior control over reaction parameters, enhanced safety for highly exothermic reactions, and straightforward scalability. Developing a flow-based synthesis for key intermediates, such as the regioselective bromination of dichlorobenzonitrile, could overcome safety issues and provide a practical route for large-scale production. chemrxiv.org
Selective Cyclization Strategies: Research into the synthesis of related compounds, like 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of controlling regioselectivity during the crucial ring-formation step. chemrxiv.org Future work on this compound will need to establish highly selective cyclization methods to ensure the desired isomer is formed efficiently.
Exploration of Diverse Biological Targets beyond Current Applications
The indazole scaffold is a well-established pharmacophore, particularly for protein kinase inhibitors used in oncology. nih.govrsc.org Many approved drugs, such as Pazopanib and Axitinib, feature this core structure. nih.govrsc.org While the potential of this compound as a kinase inhibitor is a logical starting point, its true potential may lie in exploring a more diverse range of biological targets. The specific halogenation pattern can influence binding affinity and selectivity for targets implicated in a variety of diseases.
Future exploratory targets could include:
Neurodegenerative Disease Targets: Indazole derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1) and cholinesterases, which are key targets in Alzheimer's disease. nih.gov The unique properties of this compound could be leveraged to design potent and selective modulators for these enzymes.
Apoptosis Regulators: The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. "Scaffold hopping" from other heterocyclic systems to the indazole core has yielded promising dual inhibitors of MCL-1 and BCL-2, suggesting a valuable avenue for investigation. rsc.org
Immuno-oncology Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in suppressing the immune response against tumors. nih.govnih.gov Developing derivatives of this compound as IDO1 inhibitors could lead to novel immunotherapies. nih.gov
Targeted Protein Degraders: The discovery of immunomodulatory drugs (IMiDs) has opened the field of targeted protein degradation. These "molecular glue" agents recruit specific proteins to E3 ligase complexes for destruction. acs.org The indazole scaffold could be explored as a novel cereblon (CRBN) binder to create degraders for proteins involved in hematological cancers and other diseases.
Advanced Computational Modeling for De Novo Design and Optimization
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. researchgate.net For this compound, these tools are not just beneficial but essential for unlocking its full potential.
Future computational efforts should include:
De Novo Design: Instead of relying solely on modifying existing structures, de novo design algorithms can generate entirely novel molecules built around the this compound scaffold. nih.govyoutube.com These methods can explore a vast chemical space to identify derivatives with optimal predicted binding to a specific target. youtube.com
Predictive Modeling: Advanced simulation techniques like molecular dynamics and free energy perturbation calculations can provide highly accurate predictions of how a designed molecule will bind to its target protein. nih.gov This allows for the prioritization of compounds for synthesis that have the highest probability of success.
Multi-Parameter Optimization (MPO): Drug efficacy is a balance of multiple properties, including potency, selectivity, solubility, and metabolic stability. Computational MPO frameworks can be used to simultaneously optimize derivatives of this compound against a whole suite of desired properties, increasing the likelihood of identifying a viable drug candidate. arxiv.org
Development of Multi-targeting Indazole Derivatives
Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. This has driven a shift from single-target drugs to rationally designed multi-targeting agents that can inhibit several key nodes in a disease network simultaneously. nih.gov The indazole scaffold is already present in several multi-kinase inhibitors. rsc.org
Future research can build on this by:
Rational Design of Polypharmacology: Rather than discovering multi-target effects by chance, computational and structure-based design methods can be used to intentionally engineer derivatives of this compound to interact with a specific, desired set of targets. nih.govrsc.org This could involve creating hybrids that merge pharmacophores for two distinct enzymes into a single molecule.
Scaffold Hopping for Dual Inhibition: Techniques like scaffold hopping can be used to transform a known inhibitor of one target into a dual inhibitor by replacing its core with the this compound structure, aiming to combine inhibitory activities. rsc.orgnih.gov
Overcoming Drug Resistance: Multi-target drugs can be particularly effective at overcoming the drug resistance that often develops with single-target agents. By hitting a primary target and a resistance-conferring secondary target, derivatives of this compound could offer more durable therapeutic responses.
Integration with Advanced Chemical Delivery Systems
The therapeutic success of a potent molecule like this compound can be limited by factors such as poor solubility, low bioavailability, or off-target toxicity. Integrating this compound or its derivatives with advanced drug delivery systems is a critical area for future research.
Promising strategies include:
Nanoparticle Formulations: Encapsulating indazole-based drugs within nanoparticle systems, such as liposomes or polymeric nanoparticles, can improve their solubility, prolong their circulation time in the bloodstream, and enhance their accumulation in tumor tissue. nih.gov This approach could make potent derivatives of this compound more effective and safer.
Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic payload directly to cancer cells. nih.gov A highly active derivative of this compound could be developed as a novel payload. By attaching it to an antibody that targets a tumor-specific antigen, its powerful cell-killing effect can be precisely targeted, minimizing damage to healthy tissues.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-4,7-dichloro-1H-indazole, and how can reaction conditions be optimized?
The compound can be synthesized via halogenation of indazole precursors. A common approach involves bromination and chlorination steps using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. For example, in a related synthesis (3-bromo-2,6-dichlorobenzonitrile), bromination was achieved using NBS in sulfuric acid at 0–25°C, followed by quenching in ice water to precipitate the product . Optimization requires careful control of temperature, stoichiometry, and solvent (e.g., DMF or sulfuric acid). Purity is enhanced via recrystallization or column chromatography.
Q. How is the structural integrity of this compound validated?
Characterization typically involves a combination of 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton signals at δ 7.6–8.1 ppm for brominated/chlorinated indazoles) , mass spectrometry (HRMS) for molecular ion verification , and elemental analysis to confirm composition. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .
Q. What safety protocols are critical when handling halogenated indazoles like this compound?
Key precautions include using fume hoods, nitrile gloves, and protective eyewear. Hazard codes (e.g., H315-H319 for skin/eye irritation) mandate avoidance of inhalation and direct contact . Emergency measures like P305+P351+P338 (rinse eyes with water) are essential. Storage should be in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated indazoles across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. A systematic approach includes:
- Dose-response validation : Replicate assays with standardized protocols .
- Metabolite profiling : Use LC-MS to rule out degradation products .
- Structural analogs : Compare activity trends with derivatives (e.g., 6-fluoro-3-iodo-4-nitro-1H-indazole) to identify substituent effects . Longitudinal studies (e.g., measuring outcomes at 1 week vs. 1 year) can clarify temporal effects, as seen in presenteeism research .
Q. What strategies improve regioselectivity in halogenation reactions for indazole derivatives?
Regioselectivity is influenced by directing groups and catalyst systems . For example:
Q. How does the substitution pattern of this compound influence its electronic properties?
The bromine and chlorine substituents create a synergistic electron-withdrawing effect , lowering the HOMO-LUMO gap. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy and cyclic voltammetry quantify these effects, while XRD (via SHELX refinement) reveals steric constraints impacting π-stacking in crystal lattices .
Q. What crystallographic methods are suitable for determining the 3D structure of halogenated indazoles?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is standard. For example, SHELXPRO interfaces with Bruker instruments to handle twinned or high-resolution data. Key parameters include R-factors (<5%) and thermal displacement ellipsoids to validate halogen positions .
Methodological Guidance
- Experimental Design : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) during synthesis .
- Data Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to harmonize biological data, adjusting for covariates like assay sensitivity .
- Resource Allocation : Prioritize high-purity batches (>98%) for pharmacological studies to minimize confounding results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
